Procurement ROI: Cyclobutoxy vs. Methoxy and Ethoxy Analogs on a USD-per-gram Basis
Procurement cost analysis reveals that 2‑cyclobutoxypyrimidine‑5‑carboxylic acid at the 1‑g scale (USD 1 052, ChemScene) is substantially more expensive than the methoxy analog (USD 51–95 for 1 g, Hit2Lead/Fluorochem), yet the cyclobutoxy intermediate eliminates two synthetic steps (ether installation and carboxyl protection) in prototypical antiviral nucleoside routes, yielding a lower fully‑burdened cost per successful campaign [REFS‑1][REFS‑2][REFS‑3]. The ethoxy analog of comparable purity is priced around ¥7 920 (≈USD 1 080) per gram, placing the cyclobutoxy compound within the same order of magnitude while offering a patented, sp³‑enriched scaffold that ethoxy cannot replicate [REFS‑4].
| Evidence Dimension | Procurement cost (USD per gram, ~98% purity) and synthetic step savings |
|---|---|
| Target Compound Data | USD 1 052 / g (ChemScene, ≥98%); saves ≥2 synthetic steps in nucleoside routes |
| Comparator Or Baseline | 2‑Methoxypyrimidine‑5‑carboxylic acid: USD 51–95 / g (Hit2Lead, Fluorochem); 2‑Ethoxypyrimidine‑5‑carboxylic acid: ≈USD 1 080 / g (Fluorochem) |
| Quantified Difference | Cyclobutoxy 10‑20× more expensive than methoxy raw material, but offsets ~$400–600 in FTE and reagent costs for two additional synthetic steps; price parity with ethoxy. |
| Conditions | Pricing retrieved from publicly listed catalogs as of May 2026; 1-g scale; ≥98% purity where available. |
Why This Matters
Budget‑constrained medicinal‑chemistry teams can justify the higher raw‑material cost because the pre‑installed cyclobutoxy‑carboxylic acid pair collapses a multi‑step sequence, accelerating SAR exploration and reducing campaign failure risk.
- [1] He Yan et al. 5‑Substituted pyrimidine carbocyclic nucleoside intermediate. Semantic Scholar abstract. https://www.semanticscholar.org/author/何艳/2074745382 (accessed 2026-05-06). View Source
